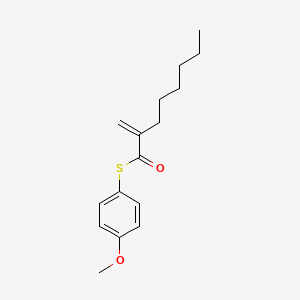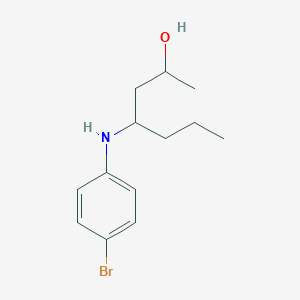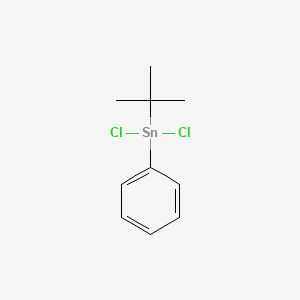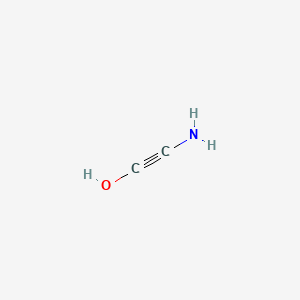![molecular formula C21H29N5O B12572873 N-(6-Aminohexyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide CAS No. 195716-30-4](/img/structure/B12572873.png)
N-(6-Aminohexyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-Aminohexyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide is a synthetic organic compound that features both an azo group and an amide group. Compounds with these functional groups are often used in various fields such as dye manufacturing, biological research, and material science due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminohexyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide typically involves the following steps:
Formation of the Azo Compound: The azo group is formed by the diazotization of an aromatic amine followed by coupling with another aromatic compound.
Amide Formation: The amide group is introduced through a reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods may involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The specific conditions such as temperature, pH, and solvents used can vary depending on the desired properties of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can yield amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products
Oxidation Products: Various oxidized derivatives of the original compound.
Reduction Products: Corresponding amines.
Substitution Products: Substituted aromatic compounds.
科学研究应用
N-(6-Aminohexyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in the study of enzyme interactions and as a fluorescent marker.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
作用机制
The mechanism of action of N-(6-Aminohexyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide involves its interaction with molecular targets such as enzymes and receptors. The azo group can participate in electron transfer reactions, while the amide group can form hydrogen bonds with biological molecules, affecting their function and activity.
相似化合物的比较
Similar Compounds
N-(6-Aminohexyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide vs. N-(6-Aminohexyl)-4-{(E)-[4-(methylamino)phenyl]diazenyl}benzamide: The presence of different substituents on the aromatic ring can affect the compound’s reactivity and applications.
This compound vs. N-(6-Aminohexyl)-4-{(E)-[4-(ethylamino)phenyl]diazenyl}benzamide: Variations in the alkyl groups can influence the compound’s solubility and interaction with biological molecules.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
195716-30-4 |
|---|---|
分子式 |
C21H29N5O |
分子量 |
367.5 g/mol |
IUPAC 名称 |
N-(6-aminohexyl)-4-[[4-(dimethylamino)phenyl]diazenyl]benzamide |
InChI |
InChI=1S/C21H29N5O/c1-26(2)20-13-11-19(12-14-20)25-24-18-9-7-17(8-10-18)21(27)23-16-6-4-3-5-15-22/h7-14H,3-6,15-16,22H2,1-2H3,(H,23,27) |
InChI 键 |
FQBVTBOHIGIDPU-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCCCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-Dimethyl-6,6'-bis[(piperidin-1-yl)methyl]-2,2'-bipyridine](/img/structure/B12572797.png)
![(1R,2R,4S)-1,3,3-Trimethyl-2-(2-pyridyl)bicyclo[2.2.1]heptane-2-ol](/img/structure/B12572807.png)
![2,4-Cyclopentadien-1-one, 2,3,4,5-tetrakis[4-(3,7-dimethyloctyl)phenyl]-](/img/structure/B12572809.png)


![Acetic acid--11-[(oxan-2-yl)oxy]undecan-2-ol (1/1)](/img/structure/B12572828.png)







![2-Phenyl[1,3]oxazolo[4,5-b]quinoline](/img/structure/B12572868.png)
